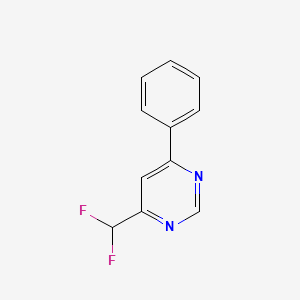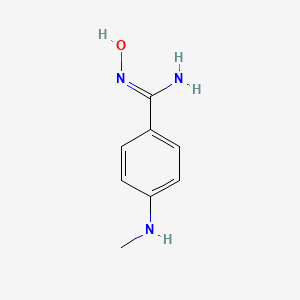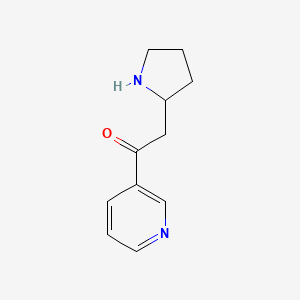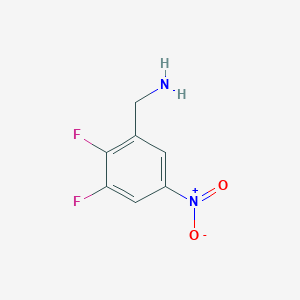
(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol is a heterocyclic compound that features two thiophene rings, one of which is substituted with two methyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Methylation: The thiophene ring is then methylated at the 3 and 5 positions using methyl iodide in the presence of a strong base like sodium hydride.
Coupling Reaction: The two thiophene rings are coupled together through a Grignard reaction, where one thiophene ring is converted to a Grignard reagent and then reacted with the other thiophene ring substituted with a formyl group.
Reduction: The final step involves the reduction of the formyl group to a hydroxyl group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, where the hydroxyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring can be replaced with various substituents using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)ketone.
Reduction: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methane.
Substitution: Various substituted thiophene derivatives depending on the substituent used.
科学研究应用
(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
相似化合物的比较
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups at the 2 and 5 positions.
Thiophen-2-ylmethanol: A thiophene derivative with a hydroxymethyl group at the 2 position.
3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)ketone: An oxidized form of the compound with a carbonyl group instead of a hydroxyl group.
Uniqueness: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C11H12OS2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC 名称 |
(3,5-dimethylthiophen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C11H12OS2/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3 |
InChI 键 |
LLWLHEDCDUEZHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C(C2=CC=CS2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)

![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)



![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)



![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)

![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
